Ethyl bromoacetate-1-13C

Isotope Dilution Mass Spectrometry Quantitative Metabolomics Stable Isotope Labeling

Ethyl bromoacetate-1-13C is a stable isotope-labeled analog of ethyl bromoacetate (CAS 105-36-2), featuring a single carbon-13 atom at the carbonyl position of the ester group. It is primarily utilized as a chemical building block and tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based research, where its high isotopic enrichment (typically 99 atom % ¹³C) enables precise quantitation and mechanistic tracking in synthetic chemistry, metabolomics, and pharmaceutical development.

Molecular Formula C4H7BrO2
Molecular Weight 167.99 g/mol
CAS No. 61203-71-2
Cat. No. B1339095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromoacetate-1-13C
CAS61203-71-2
Molecular FormulaC4H7BrO2
Molecular Weight167.99 g/mol
Structural Identifiers
SMILESCCOC(=O)CBr
InChIInChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1
InChIKeyPQJJJMRNHATNKG-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Bromoacetate-1-13C (CAS 61203-71-2): Stable Isotope-Labeled Alkylating Agent for NMR and MS Tracer Studies


Ethyl bromoacetate-1-13C is a stable isotope-labeled analog of ethyl bromoacetate (CAS 105-36-2), featuring a single carbon-13 atom at the carbonyl position of the ester group [1]. It is primarily utilized as a chemical building block and tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based research, where its high isotopic enrichment (typically 99 atom % ¹³C) enables precise quantitation and mechanistic tracking in synthetic chemistry, metabolomics, and pharmaceutical development [1]. This compound retains the intrinsic alkylating reactivity of ethyl bromoacetate, making it a valuable tool for introducing a labeled acetate moiety into target molecules . Its procurement is driven by the need for high-purity, position-specific isotopic labeling for advanced analytical applications.

Why Unlabeled Ethyl Bromoacetate Cannot Substitute for Ethyl Bromoacetate-1-13C in Quantitative MS and Mechanistic Studies


Unlabeled ethyl bromoacetate (CAS 105-36-2) is indistinguishable from the natural isotopic abundance background in mass spectrometry and lacks the unique NMR signal required for selective tracking, rendering it unsuitable for stable isotope-resolved metabolomics, precise quantitative analysis via isotope dilution, or reaction mechanism elucidation [1]. Furthermore, generic substitution with ethyl bromoacetate-2-13C (¹³C at the alpha-carbon) or doubly labeled ethyl bromoacetate-1,2-13C2 would fundamentally alter the mass spectrometric fragmentation pattern and the ¹³C NMR chemical shift signature, compromising data integrity in studies designed for carbonyl-specific monitoring . Therefore, the specific isotopic labeling pattern of ethyl bromoacetate-1-13C is a critical, non-interchangeable parameter for targeted analytical and synthetic workflows.

Quantitative Differentiation Evidence for Ethyl Bromoacetate-1-13C vs. Analogs and Alternatives


High Isotopic Enrichment (99 atom % ¹³C) Enables Accurate MS Quantitation via Isotope Dilution

Ethyl bromoacetate-1-13C is commercially available with a certified isotopic purity of 99 atom % ¹³C, a standard for precise tracer studies [1]. This high enrichment ensures that in isotope dilution mass spectrometry (IDMS) assays, the labeled internal standard contributes minimal signal to the unlabeled analyte's mass channel, enabling accurate calculation of analyte concentration. In contrast, unlabeled ethyl bromoacetate (¹²C natural abundance: 1.1%) cannot serve as an internal standard due to spectral overlap, while lower enrichment grades (e.g., <98%) would introduce unacceptable error (>2% bias) in quantitative workflows.

Isotope Dilution Mass Spectrometry Quantitative Metabolomics Stable Isotope Labeling

Position-Specific ¹³C Labeling at Carbonyl Carbon Enables Unique Mechanistic and Metabolic Tracing

Ethyl bromoacetate-1-13C features a ¹³C label exclusively at the carbonyl carbon (C1), as confirmed by its InChI Key (PQJJJMRNHATNKG-AZXPZELESA-N) [1]. This position-specific labeling generates a distinct mass shift (M+1) and a characteristic downfield ¹³C NMR resonance (~160-180 ppm for ester carbonyl), allowing selective tracking of the carbonyl fate during reactions like the Reformatsky reaction or nucleophilic substitutions [2]. In comparison, ethyl bromoacetate-2-13C (CAS 85539-84-0, label at alpha-carbon) produces a different mass fragmentation pattern and a distinct ¹³C NMR signal (~25-35 ppm), making it suitable for tracking the alkyl chain . The choice of labeling position directly dictates which molecular fragment can be monitored.

Reaction Mechanism Elucidation NMR Spectroscopy Metabolic Flux Analysis

Comparative Reactivity Profile: Ethyl Bromoacetate Exhibits Intermediate Electrophilicity Among α-Halogenated Esters

Ethyl bromoacetate (EBAC) demonstrates intermediate reactivity in nucleophilic substitution (SN2) reactions compared to its iodo- and chloro- analogs. In studies assessing reactivity with the model nucleophile glutathione, ethyl iodoacetate (EIAC) and ethyl bromoacetate (EBAC) both showed rapid reactivity, whereas ethyl chloroacetate (ECAC) was significantly less reactive, and ethyl fluoroacetate (EFAC) showed no reactivity at ≤250 mM [1]. This intermediate reactivity profile is consistent with the leaving group ability trend (I⁻ > Br⁻ > Cl⁻ >> F⁻), making EBAC a balanced choice for synthetic applications where both sufficient reactivity and manageable reaction rates are desired.

Organic Synthesis Alkylating Agent Reactivity Structure-Activity Relationship

Toxicological Profile: Ethyl Bromoacetate is a Potent Alkylating Agent with High Acute Toxicity

Ethyl bromoacetate (unlabeled) is classified with high acute toxicity across multiple exposure routes. According to the European Chemicals Agency (ECHA) and Safe Work Australia, it carries Acute Toxicity Category 1 for dermal exposure and Category 2 for inhalation and oral exposure [1][2]. Specific hazard statements include H300 (Fatal if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled) [3]. While ethyl bromoacetate-1-13C is chemically identical in its reactivity, its procurement requires identical stringent safety protocols. This toxicity profile is a critical factor in laboratory handling and waste disposal, and it differentiates the compound from less hazardous alkylating agents like ethyl chloroacetate (typically lower acute toxicity) but aligns it with similarly hazardous agents like ethyl iodoacetate.

Chemical Safety Toxicology Risk Assessment

Mass Spectrometric Differentiation: A Defined M+1 Shift Enables Selective Detection

Ethyl bromoacetate-1-13C (molecular weight: 167.99 g/mol) provides a distinct M+1 mass shift relative to the unlabeled compound (molecular weight: 166.99 g/mol) . This specific mass difference is crucial for stable isotope labeling strategies in MS, allowing the labeled compound to serve as an internal standard or tracer without overlapping with the natural isotope distribution of the unlabeled analyte [1]. In contrast, ethyl bromoacetate-2-13C, while also exhibiting an M+1 shift, may produce different fragmentation patterns in MS/MS due to the location of the heavy isotope, which can affect the reliability of selected reaction monitoring (SRM) transitions.

Mass Spectrometry Isotope Labeling Analytical Chemistry

Optimal Application Scenarios for Ethyl Bromoacetate-1-13C Based on Quantitative Evidence


Precise Quantitation in Metabolomics and Pharmacokinetic Studies via Isotope Dilution Mass Spectrometry

Given its certified 99 atom % ¹³C isotopic purity [1], ethyl bromoacetate-1-13C is ideally suited as an internal standard for the absolute quantitation of ethyl bromoacetate or its metabolites in complex biological matrices (e.g., plasma, tissue homogenates) using isotope dilution mass spectrometry (IDMS). The high enrichment ensures minimal isotopic crosstalk, enabling accurate and sensitive concentration determination in pharmacokinetic and toxicokinetic studies.

Carbonyl Fate Mapping in Synthetic Organic and Organometallic Reaction Mechanisms

The position-specific ¹³C label at the carbonyl carbon [1] makes this compound uniquely valuable for elucidating reaction mechanisms where the ester group undergoes transformation. For instance, in the Reformatsky reaction or in nucleophilic acyl substitutions, researchers can track the fate of the carbonyl group via ¹³C NMR or MS to confirm product structures and reaction pathways, providing insights not accessible with unlabeled or differently labeled analogs.

Balanced Reactivity for Controlled Alkylation in Peptoid and Heterocycle Synthesis

With its established intermediate electrophilicity among α-halogenated esters [2], ethyl bromoacetate-1-13C offers a favorable balance between sufficient reactivity for efficient alkylation and manageable reaction kinetics to minimize side reactions. This is particularly advantageous in multi-step syntheses of peptoids (N-substituted glycines) or heterocyclic compounds where over-alkylation or decomposition must be avoided.

Hazard-Sensitive Research Requiring Strict Safety and Disposal Protocols

Due to its high acute toxicity classification (H300, H310, H330) [3], procurement of ethyl bromoacetate-1-13C is appropriate only in facilities equipped with proper fume hoods, personal protective equipment (e.g., chemically resistant gloves, face shields), and hazardous waste disposal infrastructure. Its use is indicated in regulated pharmaceutical or agrochemical research environments where such safety measures are standard operating procedure.

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